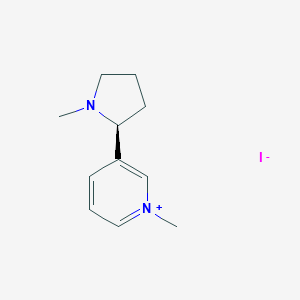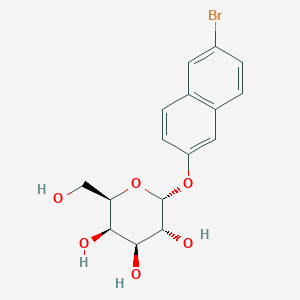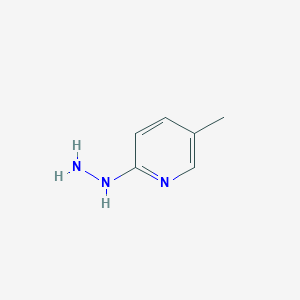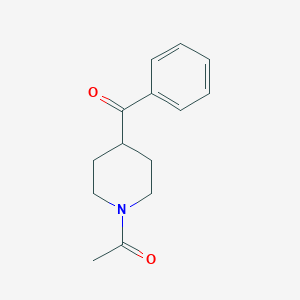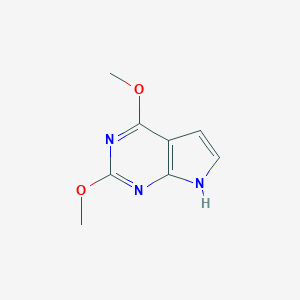
2,6-二甲氧基-7-脱氮嘌呤
描述
2,4-Dimethoxy-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyrimidine ring, with methoxy groups at the 2 and 4 positions. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatility as a building block for more complex molecules.
科学研究应用
2,4-Dimethoxy-7H-pyrrolo[2,3-d]pyrimidine has a broad range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antiviral agents.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the coupling of 2-cyanoacetic ester with bromo-1,1-dimethoxyethane to form 2-cyano-4,4-dimethoxybutanoic acid ethyl ester. This intermediate is then reacted with formamidine to yield 4-hydroxy-6-amino-5-(2,2-dimethoxyethyl)pyrimidine. Subsequent cyclization and chlorination steps lead to the formation of 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for higher yields and reduced by-products. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2,4-Dimethoxy-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to form more complex derivatives.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrolopyrimidines .
作用机制
The mechanism of action of 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .
相似化合物的比较
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure but has a chlorine atom at the 4 position instead of a methoxy group.
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: This compound has chlorine atoms at both the 2 and 4 positions.
7H-Pyrrolo[2,3-d]pyridine: This compound has a similar fused ring system but lacks the methoxy groups.
Uniqueness
2,4-Dimethoxy-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. These groups can also enhance its solubility and bioavailability, making it a valuable scaffold for drug development .
属性
IUPAC Name |
2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-12-7-5-3-4-9-6(5)10-8(11-7)13-2/h3-4H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLQRBYFVAHEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C=CN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80421279 | |
| Record name | 2,6-Dimethoxy-7-deazapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80421279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90057-09-3 | |
| Record name | 2,4-Dimethoxy-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90057-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxy-7-deazapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80421279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine lend itself to the development of xanthine oxidase inhibitors?
A1: 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile starting material for synthesizing modified purine analogs, specifically 7-deazapurines. [, ]. These analogs can act as competitive inhibitors of enzymes like xanthine oxidase due to their structural similarity to natural purine substrates. By introducing specific functional groups to the core structure, researchers can modulate the molecule's binding affinity and inhibitory potency towards the target enzyme.
Q2: Can you provide an example of a specific derivative of 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine that acts as an irreversible inhibitor of xanthine oxidase and explain its mechanism of action?
A2: One example is the tricyclic compound synthesized by cyclising 7-deazaxanthine-9-propionic acid, which itself is derived from 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine []. This compound features a reactive lactam ring. This ring interacts with the active site of xanthine oxidase, leading to irreversible inhibition likely through covalent modification of amino acid residues essential for enzymatic activity.
Q3: Besides its use in developing xanthine oxidase inhibitors, has 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine been utilized in other areas of research?
A3: Yes, 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine has been employed in nucleoside synthesis []. Researchers successfully synthesized ara-7-deazaxanthosine, a novel nucleoside analog, via phase-transfer glycosylation of 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine. This nucleoside analog exhibited a stable N-glycosidic bond under acidic conditions, contrasting with the labile nature of this bond in natural xanthosine. This difference in stability offers valuable insights into the mechanism of proton-catalyzed hydrolysis of nucleosides.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


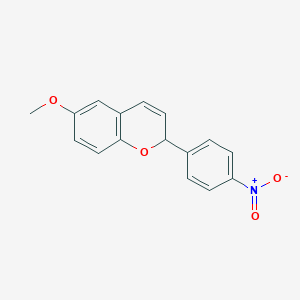

![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B14881.png)

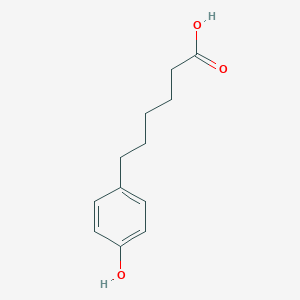

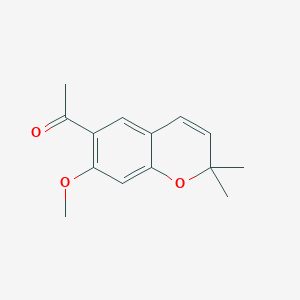
![(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14892.png)
